

X-ray Crystallography of 2-Amino-5-methylbenzenethiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Amino-5-methylbenzenethiol*

Cat. No.: *B1267416*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data of derivatives closely related to **2-Amino-5-methylbenzenethiol**. While crystallographic data for **2-Amino-5-methylbenzenethiol** itself is not publicly available, this guide leverages data from structurally analogous compounds to provide valuable insights for researchers in drug discovery and materials science. Understanding the three-dimensional structure of these molecules is crucial for predicting their biological activity and physicochemical properties.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for derivatives of aminophenols and anilines, which share structural similarities with **2-Amino-5-methylbenzenethiol**. These comparisons can help elucidate the effects of different functional groups on crystal packing and intermolecular interactions.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Key Interactions
2-{{(5-nitrothiophen-2-yl)methylidene}amino}phenol[1][2]	C ₁₁ H ₈ N ₂ O ₃ S	Monoclinic	P2 ₁ /c	10.642(5)	7.043(5)	14.535(5)	93.566(5)	O-H···N, O-H···O hydrogen bonds, π-π stacking[1][2]
2-Methyl-4-thiocyanatoaniline[3][4]	C ₈ H ₈ N ₂ S	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	4.4380(2)	10.5115(4)	17.3105(6)	90	N-H···N hydrogen bonds, C-H···N contact[3][4]
4,4'-methylenbis(2,6-diethylaniline)[5]	C ₂₁ H ₃₀ N ₂	Monoclinic	P2 ₁ /n	10.1234(3)	15.1234(4)	13.0123(4)	98.123(1)	N-H···N bonds, C-H···π interactions[5]
2,4-dinitro-N-methylaniline[6]	C ₇ H ₇ N ₃ O ₄	Monoclinic	P2 ₁ /c	-	-	-	-	N-H···O interactions[6]

2-								
amino-								
4-nitro-	C ₇ H ₉ N ₃	Monocli	P2 ₁ /c	-	-	-	-	N-H...O
N-	O ₂	nic						interacti
methyla								ons[6]
niline[6]								

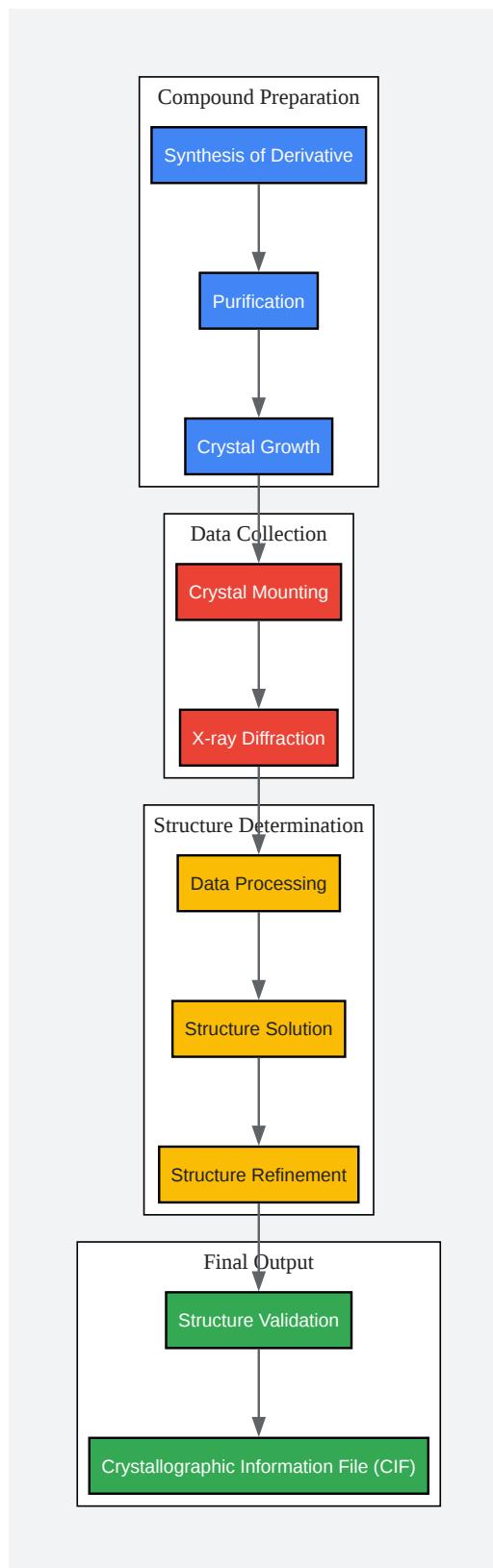
Note: Dashes (-) indicate that specific data was not available in the provided search results.

Experimental Protocols

The methodologies for obtaining the crystallographic data presented above generally follow a standard procedure in X-ray crystallography.

Synthesis and Crystallization

The synthesis of the compounds listed typically involves multi-step organic reactions. For instance, Schiff bases like 2-{{(5-nitrothiophen-2-yl)methylidene}amino}phenol are synthesized through the condensation of an amine with an aldehyde.[1][2] The synthesis of 2-substituted benzothiazoles often utilizes 2-aminothiophenol as a starting material, which can be prepared through methods like the Herz reaction or the reduction of bis-(o-nitrophenyl) disulfides.[7][8]


Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion techniques.

X-ray Data Collection and Structure Refinement

Crystals are mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature, often low temperatures like 293 K.[1][2] The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] Software packages such as SHELXS, SHELXL, and ORTEP are commonly used for structure solution, refinement, and visualization.[1]

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

[Click to download full resolution via product page](#)

Caption: General workflow of X-ray crystallography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Crystal structure of 2-{{(5-nitrothiophen-2-yl)methylidene]amino}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-4-thiocyanatoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structures of 4,4'-methylenebis(2,6-diethylaniline) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- To cite this document: BenchChem. [X-ray Crystallography of 2-Amino-5-methylbenzenethiol Derivatives: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267416#x-ray-crystallography-of-2-amino-5-methylbenzenethiol-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com